2-(Azepan-1-yl)pyrimidin-5-ol
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Overview
Description
2-(Azepan-1-yl)pyrimidin-5-ol is a heterocyclic compound that features a pyrimidine ring substituted with an azepane group at the 2-position and a hydroxyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azepan-1-yl)pyrimidin-5-ol typically involves the reaction of pyrimidine derivatives with azepane under specific conditions. One common method is the nucleophilic substitution reaction where a halogenated pyrimidine reacts with azepane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(Azepan-1-yl)pyrimidin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The azepane group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-(Azepan-1-yl)pyrimidin-5-one.
Reduction: Formation of 2-(Azepan-1-yl)dihydropyrimidin-5-ol.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Azepan-1-yl)pyrimidin-5-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Azepan-1-yl)pyrimidin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, depending on the nature of the binding and the specific pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(Piperidin-1-yl)pyrimidin-5-ol
- 2-(Morpholin-1-yl)pyrimidin-5-ol
- 2-(Pyrrolidin-1-yl)pyrimidin-5-ol
Uniqueness
2-(Azepan-1-yl)pyrimidin-5-ol is unique due to the presence of the azepane ring, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H15N3O |
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Molecular Weight |
193.25 g/mol |
IUPAC Name |
2-(azepan-1-yl)pyrimidin-5-ol |
InChI |
InChI=1S/C10H15N3O/c14-9-7-11-10(12-8-9)13-5-3-1-2-4-6-13/h7-8,14H,1-6H2 |
InChI Key |
IDJVHDZLSJCKOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=NC=C(C=N2)O |
Origin of Product |
United States |
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